1-(Imidazo[1,2-b]pyridazin-3-yl)ethanol
Overview
Description
1-(Imidazo[1,2-b]pyridazin-3-yl)ethanol is a heterocyclic compound that features an imidazo[1,2-b]pyridazine core with an ethanol group attached at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Imidazo[1,2-b]pyridazin-3-yl)ethanol typically involves the condensation of 2-aminopyridines with appropriate aldehydes or ketones, followed by cyclization and functionalization steps. One common method involves the use of multicomponent reactions, which allow for the efficient construction of the imidazo[1,2-b]pyridazine core .
Industrial Production Methods: Industrial production methods for this compound often involve scalable synthetic routes that utilize readily available starting materials and reagents. These methods aim to maximize yield and minimize the number of synthetic steps, making the process more cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 1-(Imidazo[1,2-b]pyridazin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazo[1,2-b]pyridazine core can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and aryl halides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group yields aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups at the 3-position .
Scientific Research Applications
1-(Imidazo[1,2-b]pyridazin-3-yl)ethanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 1-(Imidazo[1,2-b]pyridazin-3-yl)ethanol involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating various cellular pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the position of the nitrogen atoms.
Imidazo[1,2-b]pyrimidines: These compounds have a similar fused ring system and are used in medicinal chemistry for their kinase inhibitory activities.
Uniqueness: 1-(Imidazo[1,2-b]pyridazin-3-yl)ethanol is unique due to its specific substitution pattern and the presence of the ethanol group, which can be further functionalized to enhance its biological activity and selectivity. This makes it a valuable scaffold for the development of new therapeutic agents .
Properties
IUPAC Name |
1-imidazo[1,2-b]pyridazin-3-ylethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-6(12)7-5-9-8-3-2-4-10-11(7)8/h2-6,12H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHQAZSKLXBAHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C2N1N=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601246950 | |
Record name | Imidazo[1,2-b]pyridazine-3-methanol, α-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601246950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1956321-72-4 | |
Record name | Imidazo[1,2-b]pyridazine-3-methanol, α-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1956321-72-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidazo[1,2-b]pyridazine-3-methanol, α-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601246950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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